(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(pyridin-3-ylmethyl)hex-4-enamide
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Overview
Description
The compound (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(pyridin-3-ylmethyl)hex-4-enamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran core, a pyridine moiety, and an enamide functional group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.
Formation of the Enamide Linkage: The enamide linkage can be formed through a condensation reaction between an amine and an aldehyde or ketone, followed by dehydration.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the benzofuran core.
Reduction: Reduction reactions can occur at the carbonyl group in the benzofuran core or the enamide linkage.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at the pyridine moiety or the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its mechanism of action.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its ability to interact with specific molecular targets, such as enzymes or receptors, could lead to the development of new drugs for treating various diseases.
Industry
In industry, the compound may be used as a precursor for the synthesis of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique chemical properties can be exploited in various industrial processes.
Mechanism of Action
The mechanism of action of (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(pyridin-3-ylmethyl)hex-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
- (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(pyridin-2-ylmethyl)hex-4-enamide
- (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(pyridin-4-ylmethyl)hex-4-enamide
Uniqueness
The uniqueness of (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(pyridin-3-ylmethyl)hex-4-enamide lies in its specific combination of functional groups and structural features. The presence of the benzofuran core, pyridine moiety, and enamide linkage provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications.
Biological Activity
The compound (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(pyridin-3-ylmethyl)hex-4-enamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features, including a benzofuran core and various functional groups, suggest diverse biological activities. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H20O6, with a molecular weight of 320.34 g/mol. The compound's structure includes hydroxyl, methoxy, and amide groups, which enhance its reactivity and interaction with biological targets.
Biological Activities
Research indicates that compounds structurally related to This compound exhibit various biological activities:
- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Antioxidant Properties : Its ability to scavenge free radicals indicates a protective role against oxidative stress.
- Anticancer Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in inflammatory and oxidative stress pathways. For example, it may inhibit the enzyme inosine monophosphate dehydrogenase (IMPDH), thereby blocking purine nucleotide synthesis, which is crucial for cell proliferation.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Mycophenolic Acid | Hydroxyl and methoxy groups | Immunosuppressant |
Benzofuran Derivative A | Amide linkage | Anti-inflammatory |
Benzofuran Derivative B | Alkyl substituents | Antioxidant |
These comparisons highlight how variations in substituents affect the bioactivity of compounds within this class.
Case Studies
- Study on Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced levels of inflammatory markers in vitro when tested on human macrophages.
- Antioxidant Activity Assessment : In a DPPH assay, the compound exhibited a dose-dependent scavenging effect on free radicals, comparable to established antioxidants.
- Cancer Cell Line Testing : In tests against several cancer cell lines (e.g., MCF7 breast cancer cells), the compound showed promising results in inhibiting cell growth and inducing apoptosis.
Properties
Molecular Formula |
C23H26N2O5 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(pyridin-3-ylmethyl)hex-4-enamide |
InChI |
InChI=1S/C23H26N2O5/c1-14(7-9-19(26)25-12-16-5-4-10-24-11-16)6-8-17-21(27)20-18(13-30-23(20)28)15(2)22(17)29-3/h4-6,10-11,27H,7-9,12-13H2,1-3H3,(H,25,26)/b14-6+ |
InChI Key |
WTWIRJOQIFLBSO-MKMNVTDBSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CN=CC=C3)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CN=CC=C3)O |
Origin of Product |
United States |
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